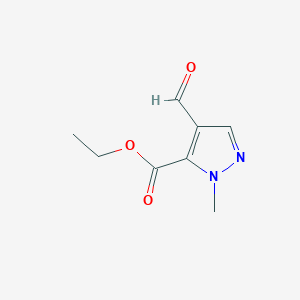

4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester

Description

4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester (CAS: 1350475-46-5, MFCD21362343) is a heterocyclic compound featuring a pyrazole core substituted with a formyl group at position 4, a methyl group at position 2, and an ethyl ester at position 3 . This compound is synthesized for applications in pharmaceutical and agrochemical intermediates due to its reactive formyl and ester functionalities. Its purity is typically 95%, as reported by suppliers like Combi-Blocks . The molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol (calculated from structural data).

Propriétés

IUPAC Name |

ethyl 4-formyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(5-11)4-9-10(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUHCJQVPJJSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601231416 | |

| Record name | Ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350475-46-5 | |

| Record name | Ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350475-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of 4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester typically involves the cyclization reaction of a β-chloro-α-formyl vinyl ester intermediate with hydrazine derivatives. This method is supported by a Japanese patent (JP4568404B2), which describes an efficient route to pyrazole carboxylic acid ester derivatives, including compounds structurally related to the target molecule.

Key Intermediate: β-Chloro-α-formyl Vinyl Ester

- The β-chloro-α-formyl vinyl ester is synthesized via the Vilsmeier reaction on acetoacetic esters.

- This intermediate is crucial as it contains both the formyl and vinyl ester functionalities necessary for subsequent pyrazole ring formation.

- The synthesis follows the reaction scheme:

$$

\text{Acetoacetic ester} \xrightarrow{\text{Vilsmeier reagent}} \beta\text{-chloro-}\alpha\text{-formyl vinyl ester}

$$

This step is well-documented and yields the intermediate in good purity and yield.

Cyclization with Hydrazine

- The β-chloro-α-formyl vinyl ester is reacted with hydrazine or hydrazine derivatives to form the pyrazole ring.

- The reaction proceeds via nucleophilic attack of hydrazine on the vinyl ester, followed by cyclization and elimination of HCl.

- Reaction conditions are mild and versatile, allowing for various solvents and bases.

Reaction Conditions and Parameters

| Parameter | Typical Range | Preferred Range | Notes |

|---|---|---|---|

| Hydrazine equivalents | 0.2 – 20 mol per mol ester | 1.0 – 2.5 mol | Controls reaction completeness |

| Solvents | Hexane, petroleum ether, benzene, toluene, anisole, methanol, ethanol, dioxane, THF, diethyl ether, acetonitrile, ethyl acetate, dichloromethane, chloroform, DMF, DMSO | Methanol, ethanol preferred | Alcohols favored for solubility and reaction rate |

| Base additives | None required; optional bases include NaOH, KOH, Ca(OH)2, NaH, KH, Na2CO3, NaHCO3, NaOMe, NaOEt, KOtBu, triethylamine, pyridine | 0.1 – 2.0 mol base per mol ester | Bases can accelerate reaction or improve yield |

| Temperature | -70 °C to 250 °C | 0 °C to 40 °C | Mild temperatures preferred for selectivity |

| Reaction time | 1 min to 72 hours | 10 min to 10 hours | Depends on scale and conditions |

These parameters are flexible and can be optimized depending on the scale and desired purity.

Example Synthesis (From Patent JP4568404B2)

- Starting material: 3-chloro-4,4,4-trifluoro-2-formyl-2-butenoic acid ethyl ester (3.0 g, 13.0 mmol)

- Solvent: Ethanol (9 mL)

- Temperature: 8–10 °C

- Hydrazine hydrate: 1.3 g (26.0 mmol) in ethanol (6 mL), added dropwise

- Reaction time: Stirred for 4 hours at room temperature

- Workup: Addition of water, removal of ethanol under reduced pressure, crystallization of product

- Yield: 2.12 g (79%)

- Characterization: 1H-NMR (CDCl3): 1.39 (3H, t, J=7.3 Hz), 4.37 (2H, q, J=7.3 Hz), 8.24 (1H, s)

This example illustrates the practical application of the method with high yield and purity.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Vilsmeier reaction | Acetoacetic ester + Vilsmeier reagent | β-Chloro-α-formyl vinyl ester | Key intermediate for pyrazole synthesis |

| 2. Cyclization | β-Chloro-α-formyl vinyl ester + Hydrazine (1–2.5 eq) | Pyrazole carboxylic acid ester | Solvent: EtOH or MeOH preferred |

| 3. Workup | Addition of water, solvent removal, crystallization | Solid pyrazole ester product | Yield ~79% reported |

Research Findings and Advantages

- The method provides a simple, high-yielding, and versatile route to this compound and related derivatives.

- The use of β-chloro-α-formyl vinyl esters as intermediates is a novel approach that enables efficient ring formation.

- The reaction tolerates a wide range of solvents and bases, allowing optimization for scale and purity .

- Mild reaction conditions minimize side reactions and degradation, improving product stability .

- This synthetic route is suitable for industrial-scale production of pyrazole derivatives used in pharmaceuticals and agrochemicals.

Analyse Des Réactions Chimiques

Condensation Reactions

The formyl group at position 4 undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile) under mild basic conditions to form α,β-unsaturated derivatives. These reactions are critical for synthesizing extended π-conjugated systems used in medicinal chemistry .

Example Reaction:

| Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|

| Malononitrile, EtOH, KOH | 4-(2,2-Dicyanovinyl)-2-methyl-2H-pyrazole | 78% |

Oxidation Reactions

The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ in aqueous pyridine. This transformation enables access to bifunctional pyrazole-carboxylic acid derivatives .

Mechanistic Pathway:

-

Oxidation of -CHO to -COOH via radical intermediates.

-

Ester hydrolysis (if competing) occurs under prolonged acidic/basic conditions.

Nucleophilic Addition

The formyl group participates in nucleophilic additions with amines, hydrazines, and hydroxylamine derivatives:

-

Oxime Synthesis:

Hydroxylamine hydrochloride converts the aldehyde to an oxime, enabling further cyclization reactions .

Cyclocondensation Reactions

The compound serves as a precursor in cyclocondensation reactions to synthesize complex heterocycles:

With Hydrazines:

-

Forms pyrazolo[3,4-d]pyridazines via intramolecular cyclization under acidic conditions .

-

Regioselectivity depends on substituents and reaction media (e.g., FeCl₃/PVP enhances selectivity for 1,5-disubstituted pyrazoles) .

Example:

| Reagent | Product | Regioselectivity | Yield |

|---|---|---|---|

| Phenylhydrazine | 1,5-Diphenyl-3-carboxyethyl-pyrazole | 86:14 (1,5:1,3) | 84% |

Ester Hydrolysis and Functionalization

The ethyl ester at position 3 undergoes hydrolysis to form carboxylic acid derivatives:

Conditions:

Applications:

Friedel-Crafts Hydroxyalkylation

The formyl group facilitates electrophilic aromatic substitution with electron-rich arenes (e.g., phenol derivatives) under Lewis acid catalysis, producing hydroxyalkylated pyrazoles .

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and features a pyrazole ring, a formyl group, and an ethyl ester group. These functional groups contribute to its reactivity and potential for diverse applications.

Chemistry Applications

Synthesis Intermediate :

4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester is primarily used as an intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo multiple chemical reactions (oxidation, reduction, substitution) makes it a valuable building block in organic synthesis.

Reactions :

- Oxidation : Converts the formyl group to a carboxylic acid.

- Reduction : Reduces the formyl group to a hydroxymethyl group.

- Substitution : The ester group can react with nucleophiles to form amides or other esters.

| Reaction Type | Reagent | Major Product |

|---|---|---|

| Oxidation | KMnO4 | 4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid |

| Reduction | NaBH4 | 4-Hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester |

| Substitution | Amine | 4-Formyl-2-methyl-2H-pyrazole-3-carboxamide |

Biological Applications

Research has indicated potential biological activities of this compound, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity :

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties, making it a candidate for developing new antibiotics.

Anticancer Potential :

Research into its anticancer properties is ongoing, with preliminary findings suggesting that it may inhibit certain cancer cell lines.

Medical Applications

This compound is being explored as a lead compound for the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated derivatives of pyrazole compounds, including 4-formyl derivatives, revealing promising results in inhibiting tumor growth in vitro .

Industrial Applications

In industry, this compound is utilized in the production of advanced materials and as a building block in organic synthesis. Its versatility allows for the creation of complex molecular frameworks that can be applied in various sectors, including agriculture and materials science.

Agricultural Use

The compound has been studied for its potential role as an intermediate in synthesizing fungicides that inhibit succinate dehydrogenase, an enzyme critical for mitochondrial respiration in fungi . This application showcases its importance in crop protection strategies.

Mécanisme D'action

The mechanism of action of 4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological receptors, modulating their function .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs (e.g., formyl, ester, or methyl groups) but differ in substituent positions, ring systems, or functional group combinations. A detailed comparison is provided below.

Table 1: Key Properties of 4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester and Analogues

Key Findings and Implications

Substituent Position Effects: The main compound’s formyl group at position 4 (pyrazole) contrasts with JB-8848, where the formyl is at position 4. The ethyl ester in the main compound enhances lipophilicity compared to the carboxylic acid in JB-8848, which may influence solubility and bioavailability .

Ring System Variations :

- Pyrazole (main compound) vs. pyrrole ( compound): Pyrazole’s two adjacent nitrogen atoms increase hydrogen-bonding capacity and aromatic stability compared to pyrrole’s single nitrogen. The pyrrole derivative in includes a benzoyl group, contributing to a higher molecular weight (327.34 g/mol) and polar surface area (76.23 Ų) .

Functional Group Diversity :

- The pyridinium benzenesulfonate (ST-3185 ) is a salt form with improved solubility due to the ionic benzenesulfonate group, unlike the neutral ethyl ester in the main compound .

Synthetic Utility :

- Ethyl esters (main compound) are preferred over methyl esters in some syntheses due to slower hydrolysis rates, enabling better control in stepwise reactions.

Activité Biologique

4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester (CAS No. 1350475-46-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a five-membered pyrazole ring with both formyl and ethyl carboxylic acid functionalities, making it a versatile intermediate for synthesizing various bioactive compounds. This article delves into the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural components include:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Formyl Group : An aldehyde functional group that can participate in various chemical reactions.

- Ethyl Ester Group : Enhances the compound's solubility and bioavailability.

Synthesis

The synthesis typically involves the reaction of 2-methyl-2H-pyrazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine under reflux conditions. This multi-step organic synthesis allows for various modifications to enhance biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds derived from this structure exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The proposed mechanism involves the inhibition of critical pathways that regulate cell proliferation and survival.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Studies suggest that derivatives may inhibit specific inflammatory pathways, potentially modulating immune responses . This activity is crucial for developing treatments for inflammatory diseases.

Antimicrobial Activity

The compound has been explored for its antimicrobial properties, demonstrating effectiveness against various bacterial strains. The presence of the pyrazole moiety contributes to its ability to disrupt microbial cell function .

The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. The dual nature of its substituents (electron-withdrawing formyl and electron-donating methyl groups) allows it to modulate biological responses effectively .

Case Studies and Research Findings

Q & A

Q. What in silico models predict ADMET properties of derivatives?

Q. How are kinetic parameters determined for ester hydrolysis under varying pH?

Q. What role does this compound play in synthesizing bioactive heterocycles?

Q. How can isotopic labeling clarify degradation pathways during storage?

Q. What computational methods reconcile experimental vs. theoretical NMR shifts?

Q. How are enantiomeric impurities detected in chiral derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.